molecular formula C25H23FN2O6 B11212610 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

Cat. No.: B11212610
M. Wt: 466.5 g/mol
InChI Key: CUNHBWSMDRYUCF-UHFFFAOYSA-N
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Description

The compound “(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone)” is a synthetic organic molecule that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the 4-Nitrophenoxy Methyl Group: This step may involve nucleophilic substitution reactions.

    Incorporation of the 2-Fluorophenyl Group: This can be done through Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline core.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

Industry

The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-chlorophenyl)methanone
  • (6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-bromophenyl)methanone

Uniqueness

The presence of the 2-fluorophenyl group may impart unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C25H23FN2O6

Molecular Weight

466.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C25H23FN2O6/c1-32-23-13-16-11-12-27(25(29)19-5-3-4-6-21(19)26)22(20(16)14-24(23)33-2)15-34-18-9-7-17(8-10-18)28(30)31/h3-10,13-14,22H,11-12,15H2,1-2H3

InChI Key

CUNHBWSMDRYUCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3F)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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